The Discovery and Synthesis of PhD-1-IN-1: A Potent and Selective HIF Prolylhydroxylase Domain-1 Inhibitor
The Discovery and Synthesis of PhD-1-IN-1: A Potent and Selective HIF Prolylhydroxylase Domain-1 Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological evaluation of PhD-1-IN-1, a potent and orally active inhibitor of Hypoxia-Inducible Factor (HIF) prolylhydroxylase domain-1 (PHD-1). PhD-1-IN-1 exhibits high selectivity for PHD-1, a key enzyme in the regulation of the HIF signaling pathway, which plays a crucial role in cellular response to hypoxia. This document provides a comprehensive overview of the compound's mechanism of action, quantitative biochemical and pharmacokinetic data, detailed experimental protocols for its evaluation, and a proposed synthesis pathway.
Discovery and Rationale
PhD-1-IN-1 was identified through a focused discovery effort aimed at developing selective inhibitors of the PHD isoforms. The prolyl hydroxylase domain-containing enzymes (PHD1, PHD2, and PHD3) are key oxygen sensors that regulate the stability of the alpha subunit of the HIF transcription factor. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Inhibition of PHDs, particularly PHD-1, has emerged as a promising therapeutic strategy for various ischemic diseases and inflammatory conditions by stabilizing HIF-α and activating downstream hypoxia-responsive genes.
The discovery of PhD-1-IN-1 was first reported in a 2017 publication in the Journal of Medicinal Chemistry, titled "1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction". The researchers designed a series of compounds based on a 1,2,4-triazolo-[1,5-a]pyridine scaffold, leading to the identification of PhD-1-IN-1 as a highly potent and selective inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative data for PhD-1-IN-1, facilitating a clear comparison of its biochemical potency and pharmacokinetic properties.
Table 1: In Vitro Biochemical Potency
| Target | IC50 (μM) |
| PHD-1 | 0.034 |
Table 2: In Vivo Pharmacokinetic Profile in Mice (Oral Administration)
| Parameter | Value | Unit |
| Dose | 3 | mg/kg |
| Cmax | 0.8 | μM |
| AUC | 176 | ng·h/mL |
Mechanism of Action
PhD-1-IN-1 exerts its inhibitory effect through a unique binding mode within the active site of the PHD-1 enzyme. Structural studies have revealed that PhD-1-IN-1 engages in a monodentate interaction with the catalytic Fe2+ ion. This interaction is distinct from many other PHD inhibitors and contributes to its high potency. A key feature of its binding is the induction of a conformational change in the enzyme, specifically promoting an "Arg367-out" pocket. This unique mechanism of action is responsible for its high selectivity for PHD-1 over other PHD isoforms.
Caption: Signaling pathway of PhD-1-IN-1 action.
Synthesis Pathway
The synthesis of PhD-1-IN-1 involves the construction of the core 2-(1H-benzo[d]imidazol-1-yl)-[1][2][3]triazolo[1,5-a]pyridine scaffold. While the exact, step-by-step synthesis from the primary literature is proprietary, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of similar heterocyclic systems.
A potential synthetic approach could involve the reaction of a substituted 2-aminopyridine derivative with a suitable reagent to form the triazolopyridine core, followed by the coupling with a benzimidazole moiety.
Caption: Proposed synthesis workflow for PhD-1-IN-1.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of PhD-1-IN-1. These protocols are based on standard laboratory procedures and information gathered from related research.
PHD-1 Enzymatic Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of PhD-1-IN-1 against the PHD-1 enzyme.
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Materials:
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Recombinant human PHD-1 enzyme
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HIF-1α peptide substrate (e.g., biotinylated peptide corresponding to the oxygen-dependent degradation domain)
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α-ketoglutarate
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Ascorbate
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Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O)
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Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA)
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PhD-1-IN-1 (dissolved in DMSO)
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Detection reagents (e.g., AlphaScreen™ reagents or time-resolved fluorescence resonance energy transfer [TR-FRET] reagents)
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384-well microplates
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Procedure:
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Prepare a serial dilution of PhD-1-IN-1 in DMSO.
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In a 384-well plate, add the assay buffer.
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Add the PhD-1-IN-1 dilutions to the wells.
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Add a solution containing the PHD-1 enzyme, Fe(II), and ascorbate to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
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Initiate the enzymatic reaction by adding a solution containing the HIF-1α peptide substrate and α-ketoglutarate.
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Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
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Stop the reaction by adding a stopping solution (e.g., EDTA in buffer).
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Add the detection reagents according to the manufacturer's instructions.
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Incubate for the recommended time to allow for signal development.
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Read the plate using a suitable plate reader.
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Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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HIF-1α Stabilization Assay (Western Blot)
This protocol outlines the procedure to assess the ability of PhD-1-IN-1 to stabilize HIF-1α in cultured cells.
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Materials:
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Cell line (e.g., HeLa, HEK293)
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Cell culture medium and supplements
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PhD-1-IN-1 (dissolved in DMSO)
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibody against HIF-1α
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Primary antibody for a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Procedure:
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Seed cells in culture plates and allow them to adhere overnight.
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Treat the cells with various concentrations of PhD-1-IN-1 for a specified time (e.g., 4-8 hours). Include a vehicle control (DMSO).
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Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Determine the protein concentration of each lysate using the BCA assay.
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Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
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Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
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Wash the membrane with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
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Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
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Mouse Pharmacokinetic Study
This protocol provides a general framework for evaluating the pharmacokinetic properties of PhD-1-IN-1 in mice following oral administration.
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Materials:
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PhD-1-IN-1
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Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
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Mice (e.g., C57BL/6)
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Oral gavage needles
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Blood collection supplies (e.g., EDTA-coated tubes)
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Centrifuge
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LC-MS/MS system
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Procedure:
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Formulate PhD-1-IN-1 in the appropriate vehicle at the desired concentration.
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Fast the mice overnight before dosing.
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Administer a single oral dose of PhD-1-IN-1 to each mouse via oral gavage.
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Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via a suitable method (e.g., tail vein or retro-orbital bleeding).
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Process the blood samples to obtain plasma by centrifugation.
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Store the plasma samples at -80°C until analysis.
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Prepare plasma standards and quality control samples.
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Analyze the concentration of PhD-1-IN-1 in the plasma samples using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
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